Felodipine Ester Lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Felodipine Ester Lactone is a chemical compound with the molecular formula C17H15Cl2NO4 and a molecular weight of 368.21 g/mol . It is a derivative of felodipine, a well-known calcium channel blocker used primarily for the treatment of hypertension. This compound is characterized by its unique structure, which includes a lactone ring, making it a cyclic ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Felodipine Ester Lactone involves multiple steps, starting from the basic felodipine structure. One common method includes the esterification of hydroxycarboxylic acids under acidic or basic conditions . Another approach involves the lactonization of hydroxy esters, which can be achieved through various chemical reactions such as the Baeyer-Villiger oxidation of cyclic ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-speed homogenization and media milling are employed to produce nano suspensions of the compound, which are then further processed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Felodipine Ester Lactone undergoes several types of chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the lactone ring can be hydrolyzed to form hydroxy acids.
Oxidation: The compound can be oxidized using reagents like Oxone, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester to primary alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxone in a phosphate buffer solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Hydroxy acids
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Wissenschaftliche Forschungsanwendungen
Felodipine Ester Lactone has a wide range of applications in scientific research:
Wirkmechanismus
Felodipine Ester Lactone exerts its effects primarily by inhibiting calcium ions from entering voltage-sensitive areas of vascular smooth muscle and myocardium during depolarization . This inhibition leads to the relaxation of coronary vascular smooth muscle and vasodilation, thereby increasing myocardial oxygen delivery and reducing blood pressure . Additionally, it acts as an antagonist of the mineralocorticoid receptor, contributing to its antihypertensive effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
γ-Butyrolactone: A cyclic ester with applications in pharmaceuticals and as a solvent.
δ-Valerolactone: Another cyclic ester used in the synthesis of polymers and as a precursor for various chemical reactions.
Uniqueness
Felodipine Ester Lactone is unique due to its specific structure derived from felodipine, which imparts distinct pharmacological properties. Unlike other lactones, it combines the characteristics of a calcium channel blocker with the chemical reactivity of a lactone, making it valuable for both medicinal and industrial applications .
Eigenschaften
Molekularformel |
C17H15Cl2NO4 |
---|---|
Molekulargewicht |
368.2 g/mol |
IUPAC-Name |
ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C17H15Cl2NO4/c1-3-23-16(21)12-8(2)20-11-7-24-17(22)14(11)13(12)9-5-4-6-10(18)15(9)19/h4-6,13,20H,3,7H2,1-2H3 |
InChI-Schlüssel |
OUYRRXPTFNEXQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)Cl)Cl)C(=O)OC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.